blapsin A
描述
Blapsin A is a naturally occurring small molecule isolated from the ethanol extract of the Japanese dung beetle (Blaps japanensis). It belongs to a class of phenylacetic acid esters and has garnered attention for its role as a potent inhibitor of 14-3-3 protein-protein interactions (PPIs) . Unlike many synthetic inhibitors, Blapsin A lacks phosphate or phosphonate groups, making it a unique candidate for modulating 14-3-3-mediated pathways, which are critical in cellular processes such as apoptosis, signal transduction, and cancer progression . Its IC50 values of 2 µM (fluorescence polarization assay) and 9.2 µM (ELISA) highlight its efficacy in disrupting 14-3-3γ binding to phosphorylated peptides like TMR-Raf pS259 .
属性
分子式 |
C16H16O6 |
|---|---|
分子量 |
304.3 |
IUPAC 名称 |
2-(3,4-Dihydroxyphenyl)ethyl 2-(3,4-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C16H16O6/c17-12-3-1-10(7-14(12)19)5-6-22-16(21)9-11-2-4-13(18)15(20)8-11/h1-4,7-8,17-20H,5-6,9H2 |
InChI 键 |
DXMUHVKMWHWKJE-UHFFFAOYSA-N |
SMILES |
O=C(OCCC1=CC=C(O)C(O)=C1)CC2=CC=C(O)C(O)=C2 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Blapsin A |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Blapsin A with structurally or functionally related compounds:
Key Differences and Research Findings
Blapsin A vs. Blapsin B :
Both compounds are derived from Blaps japanensis and inhibit 14-3-3γ. However, Blapsin A exhibits slightly higher potency in fluorescence polarization assays (2 µM vs. 2.5 µM for Blapsin B), whereas Blapsin B shows marginally better performance in ELISA (10 µM vs. 9.2 µM) . Structural differences (ester vs. glycoside) may influence binding kinetics.- Blapsin A vs. In contrast, Blapsin A’s mechanism is centered on 14-3-3 PPIs, offering a distinct pathway for oncology therapeutics .
- Blapsin A vs. UTKO1: UTKO1, a synthetic compound, binds to 14-3-3ε/ζ isoforms but lacks the natural origin and structural simplicity of Blapsin A.
Blapsin A vs. Buprestin H :
Buprestin H, an acyl glucoside from jewel beetles, shares structural complexity with Blapsin A but lacks reported 14-3-3 inhibitory activity. Its primary bioactivity remains underexplored .
Advantages of Blapsin A
- Phosphate-Free Inhibition: Uncommon among 14-3-3 inhibitors, enabling novel binding mechanisms .
- Dual Assay Efficacy : Validated across fluorescence polarization and ELISA platforms, ensuring reproducibility .
常见问题
Basic: How can researchers identify gaps in existing literature on Blapsin A to formulate novel research questions?
Methodological Answer:
Begin with a systematic review of peer-reviewed journals (e.g., PubMed, Scopus) using keywords like "Blapsin A biosynthesis," "mechanistic pathways," and "bioactivity profiles." Prioritize recent studies (post-2020) to identify under-explored areas, such as its interaction with specific cellular receptors or metabolic stability in vivo. Use tools like VOSviewer to map keyword co-occurrence networks and detect emerging themes . Avoid broad queries (e.g., "Blapsin A overview") to ensure focus on actionable gaps, such as conflicting reports on its cytotoxicity thresholds .
Basic: What experimental frameworks are recommended for preliminary characterization of Blapsin A?
Methodological Answer:
Employ a tiered approach:
- Purity Assessment: High-performance liquid chromatography (HPLC) with UV/Vis detection, cross-validated via mass spectrometry (MS) for molecular weight confirmation.
- Structural Elucidation: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to resolve stereochemistry, referencing protocols from the Beilstein Journal of Organic Chemistry .
- Stability Screening: Accelerated degradation studies under varied pH/temperature conditions to identify labile functional groups .
Advanced: How should researchers address contradictions in reported bioactivity data for Blapsin A across studies?
Methodological Answer:
Conduct a meta-analysis of dose-response curves from independent studies to identify outliers. Validate findings using orthogonal assays (e.g., cell viability assays vs. enzymatic inhibition tests). For example, if Study A reports IC₅₀ = 10 μM (cancer cells) and Study B shows no activity at 50 μM (normal cells), design experiments to test both cell lines under identical conditions (media, incubation time). Use statistical models (ANOVA with post-hoc Tukey tests) to quantify variability .
Advanced: What strategies optimize the synthesis of Blapsin A derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
Apply design of experiments (DoE) to vary reaction parameters (catalyst loading, solvent polarity) and assess yield/purity trade-offs. Use LC-MS to track intermediate formation and minimize side products. For novel analogs, ensure full characterization (elemental analysis, HRMS) and cross-reference with synthetic protocols in The Beilstein Journal of Organic Chemistry . Prioritize derivatives with logP values ±1 of the parent compound to maintain bioavailability .
Basic: What are the best practices for ensuring reproducibility in Blapsin A bioassays?
Methodological Answer:
- Standardization: Pre-treat cell lines with identical passage numbers and culture conditions.
- Positive/Negative Controls: Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only controls.
- Data Reporting: Publish raw datasets (e.g., fluorescence intensity values) in supplementary materials, adhering to FAIR principles .
- Protocol Details: Specify equipment calibration metrics (e.g., plate reader wavelength accuracy) .
Advanced: How can researchers elucidate Blapsin A’s mechanism of action when target proteins are unknown?
Methodological Answer:
Combine computational and experimental approaches:
- In Silico Docking: Use AutoDock Vina to screen against human proteome databases, prioritizing high-affinity targets (ΔG ≤ -8 kcal/mol).
- CRISPR-Cas9 Knockouts: Validate candidate targets (e.g., kinase X) in isogenic cell lines to assess loss of Blapsin A activity.
- Metabolomic Profiling: LC-MS/MS-based untargeted metabolomics to identify perturbed pathways (e.g., TCA cycle intermediates) .
Advanced: What methodologies resolve discrepancies in Blapsin A’s pharmacokinetic parameters between in vitro and in vivo models?
Methodological Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate absorption/distribution differences caused by plasma protein binding or hepatic metabolism.
- Microsampling Techniques: Collect serial blood samples (10 μL) from rodent models to improve temporal resolution of concentration-time curves.
- Portal Vein Cannulation: Differentiate first-pass metabolism from systemic clearance .
Basic: How should researchers design a hypothesis-driven study to explore Blapsin A’s anti-inflammatory potential?
Methodological Answer:
- Hypothesis: "Blapsin A inhibits NLRP3 inflammasome activation via direct binding to ASC."
- Experimental Workflow:
- In Vitro: LPS-primed macrophages treated with Blapsin A (1–50 μM), followed by ATP stimulation. Measure IL-1β secretion (ELISA).
- Target Engagement: Co-immunoprecipitation (Co-IP) to assess ASC-Blapsin A interaction.
- Specificity Check: Test analogs lacking the putative binding moiety (e.g., C-7 hydroxyl group) .
Advanced: What analytical approaches validate Blapsin A’s stability under long-term storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose Blapsin A to 40°C/75% RH for 6 months, with periodic sampling. Use UPLC-PDA to quantify degradation products (>0.1% threshold).
- X-Ray Powder Diffraction (XRPD): Monitor crystallinity changes impacting solubility.
- LC-QTOF-MS: Identify degradation pathways (e.g., oxidation at C-9) and propose stabilization strategies (lyophilization with trehalose) .
Advanced: How can multi-omics datasets clarify Blapsin A’s role in modulating epigenetic regulators?
Methodological Answer:
- Transcriptomics: RNA-seq of treated vs. untreated cells (p-adjusted ≤0.05, fold-change ≥2) to identify differentially expressed genes (e.g., HDACs).
- ChIP-seq: Map histone modification changes (H3K27ac) at promoter regions of dysregulated genes.
- Integration: Use pathway enrichment tools (DAVID, Metascape) to link omics layers and prioritize validation targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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